molecular formula H32Mo7N6O28 B7909057 Ammonium paramolybdate tetrahydrate

Ammonium paramolybdate tetrahydrate

Cat. No. B7909057
M. Wt: 1235.9 g/mol
InChI Key: FIXLYHHVMHXSCP-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium paramolybdate tetrahydrate is a useful research compound. Its molecular formula is H32Mo7N6O28 and its molecular weight is 1235.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Thermal Decomposition : APM undergoes thermal decomposition in a hydrogen atmosphere, evolving gases like NH3 and H2O, leading to the formation of MoO3 and then reducing to MoO2 (Yong, 1990).

  • Mechanochemical Activation : Mechanochemical activation of APM leads to physicochemical transformations, making it a potential catalyst precursor (Khalameida et al., 2009).

  • Investigation of Decomposition Processes : Detailed studies of APM's decomposition reveal complex multi-stage processes, involving dehydration and deammoniation, which are crucial for understanding its thermal behavior (Park, 1972).

  • Electron Spin Resonance Studies : ESR spectroscopy of X-ray irradiated APM crystals has provided insights into the electronic structure of paramagnetic species, beneficial for understanding radiation effects on materials (Byfleet et al., 1968).

  • Application in Lithium Ion Batteries : APM has been directly examined as an anode material for lithium-ion batteries, showing promising electrochemical lithium storage ability (Xie et al., 2021).

  • Use in Solar Cells : APM is utilized in the synthesis of α-MoO3 films for use in dye-sensitized solar cells, demonstrating its potential in renewable energy applications (Tamboli et al., 2018).

  • Role in Catalysis : APM acts as an efficient catalyst for the synthesis of biologically interesting compounds, like quinoxaline derivatives (Hasaninejad et al., 2009).

properties

IUPAC Name

azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/7Mo.6H3N.10H2O.18O/h;;;;;;;6*1H3;10*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXLYHHVMHXSCP-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H32Mo7N6O28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1235.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium paramolybdate tetrahydrate

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